molecular formula C23H24N2O4S B10982785 N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-propoxybenzamide

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-propoxybenzamide

Cat. No.: B10982785
M. Wt: 424.5 g/mol
InChI Key: XHELNHKZBXMFHI-UHFFFAOYSA-N
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Description

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-PROPOXYBENZAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-PROPOXYBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with aniline to form N-(4-methylbenzenesulfonamido)aniline. This intermediate is then reacted with 4-propoxybenzoyl chloride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-PROPOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-PROPOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-PROPOXYBENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and propoxybenzamide groups allows for diverse applications and interactions that are not observed in simpler analogs .

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-4-propoxybenzamide

InChI

InChI=1S/C23H24N2O4S/c1-3-16-29-21-12-6-18(7-13-21)23(26)24-19-8-10-20(11-9-19)25-30(27,28)22-14-4-17(2)5-15-22/h4-15,25H,3,16H2,1-2H3,(H,24,26)

InChI Key

XHELNHKZBXMFHI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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